molecular formula C12H10N4S B2663309 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1158280-10-4

2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2663309
CAS No.: 1158280-10-4
M. Wt: 242.3
InChI Key: OEOCUBHJSDDMEO-UHFFFAOYSA-N
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Description

2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is an organic compound known for its versatile applications in various scientific fields. This compound is a member of the triazolopyrimidine family, which is notable for its biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. The common route includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with appropriate agents to form the desired compound. Catalysts and solvents are often used to optimize the yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve large-scale chemical reactors with stringent controls on temperature, pressure, and reaction time to ensure a consistent and high-quality product. Purification processes like recrystallization and chromatography are employed to isolate the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form sulfoxides and sulfones, which are intermediates in various synthetic applications.

  • Reduction: Reduction can lead to the formation of thiol or thioether derivatives.

  • Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like hydrogen peroxide or peracids.

  • Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Conditions vary based on the substituent but often involve bases, acids, or specific catalysts.

Major Products Formed: Products vary significantly based on the reaction but often include functionalized triazolopyrimidines, sulfoxides, sulfones, and thioethers.

Scientific Research Applications

2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has a broad range of applications in scientific research:

  • Chemistry: Utilized as a building block in organic synthesis, particularly in the creation of heterocyclic compounds.

  • Biology: Studied for its potential as an enzyme inhibitor, impacting biological pathways and disease mechanisms.

  • Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The precise mechanism by which 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects varies with application:

  • Enzyme Inhibition: The compound can bind to the active site of specific enzymes, blocking their activity.

  • Pathways: Involvement in signaling pathways, potentially affecting cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Compared to other triazolopyrimidines, 2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific methylthio and phenyl substitutions, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-(Methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the phenyl group, altering its reactivity and applications.

  • 7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the methylthio group, impacting its solubility and biological activity.

Properties

IUPAC Name

2-methylsulfanyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-17-12-14-11-13-8-7-10(16(11)15-12)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOCUBHJSDDMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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